molecular formula C18H23ClN4O2 B2567208 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride CAS No. 2418597-20-1

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride

Cat. No.: B2567208
CAS No.: 2418597-20-1
M. Wt: 362.86
InChI Key: FIHYZELYORLYEQ-SSPJITILSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an indene, a pyridazine, and a carboxamide . It’s likely that this compound has specific properties and reactivities based on these functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For example, cyclohexane derivatives can be synthesized through diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry at its chiral centers .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could participate in condensation reactions, and the pyridazine ring could undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry . For example, the presence of polar carboxamide and pyridazine groups could impact its solubility and reactivity.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into enaminonitriles and similar heterocyclic compounds has shown their versatility as key intermediates in the synthesis of various heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines. These compounds are characterized by their complex reactions with hydrazine hydrate, malononitrile, and other agents to form a wide array of derivatives with potential biological activities (Fadda et al., 2012).

Antimicrobial and Anticancer Activity

The synthesis of heteroarylquinolines and their derivatives demonstrates a methodological approach to creating compounds with notable antibacterial and anticancer activities. By manipulating the chemical structure, such as through the addition of aromatic aldehydes, researchers have been able to fine-tune the biological activity of these compounds, showcasing the potential of heterocyclic chemistry in therapeutic development (Bondock & Gieman, 2015).

Cytotoxicity Studies

Further investigations into aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have expanded the understanding of these compounds' cytotoxic effects against cancer cells. Such research underscores the importance of structural variation in enhancing the anticancer efficacy of synthetic compounds, offering insights into their potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).

Novel Applications in Dyeing and Biological Activity

The development of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers illustrates a unique application of heterocyclic chemistry. These dyes not only serve functional purposes in the textile industry but also exhibit antioxidant, antitumor, and antimicrobial activities, highlighting the multifunctional nature of such compounds (Khalifa et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, if it’s a pharmaceutical compound, studies could investigate its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2.ClH/c1-2-3-10-22-16(23)9-8-14(21-22)18(24)20-15-11-12-6-4-5-7-13(12)17(15)19;/h4-9,15,17H,2-3,10-11,19H2,1H3,(H,20,24);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYZELYORLYEQ-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)NC2CC3=CC=CC=C3C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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